2-Ethylthiazole
Overview
Description
2-Ethylthiazole is a compound that is part of the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. Although the provided papers do not directly discuss 2-ethylthiazole, they do provide insights into various thiazole derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These derivatives often exhibit significant biological activities, such as antioxidant, antitumor, antibacterial, antifungal, and elastase inhibitory activities.
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of interest in several studies. For instance, new thiosemicarbazide derivatives were synthesized from 2-(ethylsulfanyl)benzohydrazide and aryl isothiocyanates, which upon cyclization formed compounds with a 1,2,4-triazole ring . Another study reported the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which showed potential antitumor activity . Additionally, a novel method for synthesizing 2-methylthio-1,3-oxazoles was described, highlighting the versatility of thiazole synthesis .
Molecular Structure Analysis
The molecular structures of various thiazole derivatives have been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the molecular structure of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was determined using X-ray diffraction . Similarly, the structure of (2E)-ethyl 2-((4-(cyanomethoxy)benzylidene)hydrazono)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate was also studied by X-ray and DFT calculations .
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives can be complex, as seen in the photochemical reactions of halothiazoles. For instance, ethyl 2-iodothiazole-5-carboxylate underwent photoarylation-photoisomerization to yield various arylthiazole carboxylates . These reactions are influenced by the substituents on the thiazole ring and the reaction conditions.
Physical and Chemical Properties Analysis
Thiazole derivatives exhibit a range of physical and chemical properties, including photophysical properties and singlet oxygen activation, as demonstrated by the study of ethyl 2-arylthiazole-5-carboxylates . Theoretical calculations have also been used to predict properties such as molecular geometry, vibrational frequencies, and NMR chemical shifts, as seen in the characterization of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione . These properties are crucial for understanding the behavior of thiazole derivatives in various environments and their potential applications.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
2-Ethylthiazole, specifically in the form of 2-aminothiazoles, plays a significant role in medicinal chemistry and drug discovery. It serves as an active pharmacophore and is the core structure in several marketed drugs like Famotidine, Cefdinir, and Meloxicam. Recent research has extended its application to areas such as anticancer, antitumor, antidiabetic, and anticonvulsant activities. This highlights its versatility and importance in developing new therapeutic agents (Das, Sikdar, & Bairagi, 2016).
Antitumor Activity
Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have demonstrated potential antitumor activities. These compounds, when tested in vitro against human tumor cell lines, showed significant anticancer activity. One such compound displayed remarkable activity against the RPMI-8226 leukemia cell line, indicating the potential of 2-ethylthiazole derivatives in cancer treatment (El-Subbagh, Abadi, & Lehmann, 1999).
Antimicrobial Applications
Modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate have been explored for their antimicrobial activities. These derivatives showed effectiveness against various bacterial and fungal strains, indicating their potential in addressing microbial infections. This research also involved 3D QSAR analysis to understand the structure-activity relationships of these molecules (Desai, Bhatt, & Joshi, 2019).
Diagnostic and Analytical Applications
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has been synthesized as a ratiometric fluorescent probe. This application is particularly important in the selective detection of biomolecules like cysteine and homocysteine in aqueous media, which has implications in analytical chemistry and diagnostics (Na et al., 2016).
Antiprion Activity
2-Aminothiazoles have been identified as a new class of small molecules with antiprion activity. This is significant in the context of prion diseases, where these compounds have shown effectiveness in prion-infected neuroblastoma cell lines. The development of these compounds involves achieving high drug concentrations in the brain, a critical factor for treating such conditions (Gallardo-Godoy et al., 2011).
Elastase Inhibition for Skin Treatments
Elastase-inhibiting novel ethylated thiazole-triazole acetamide hybrids have been synthesized. These compounds were identified as potent inhibitors and could be significant for treating conditions like skin melanoma, wrinkle formation, and uneven pigmentation (Butt et al., 2019).
Safety And Hazards
For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-ethyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZDWVZMOMDGBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166128 | |
Record name | 2-Ethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Ethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
148.00 °C. @ 760.00 mm Hg | |
Record name | 2-Ethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Ethylthiazole | |
CAS RN |
15679-09-1 | |
Record name | 2-Ethylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15679-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC56019MI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Ethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125.5 - 126 °C | |
Record name | 2-Ethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.